
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C13H12ClN3O2S It is a derivative of chromene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone typically involves the reaction of 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde: A structurally similar compound with different substituents.
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Another derivative with distinct chemical properties.
Uniqueness
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone is unique due to the presence of the N-ethylthiosemicarbazone moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research in medicinal chemistry and material science.
Properties
CAS No. |
477731-28-5 |
|---|---|
Molecular Formula |
C13H12ClN3O2S |
Molecular Weight |
309.77 g/mol |
IUPAC Name |
1-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C13H12ClN3O2S/c1-2-15-13(20)17-16-6-8-7-19-11-4-3-9(14)5-10(11)12(8)18/h3-7H,2H2,1H3,(H2,15,17,20)/b16-6+ |
InChI Key |
IUIWDYCFXOVONF-OMCISZLKSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=COC2=C(C1=O)C=C(C=C2)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=COC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)

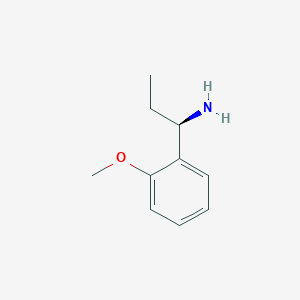
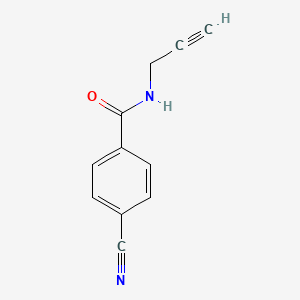
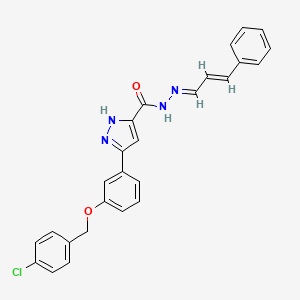
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
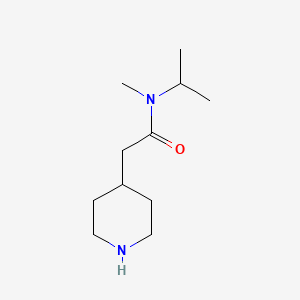

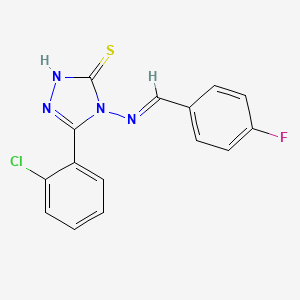
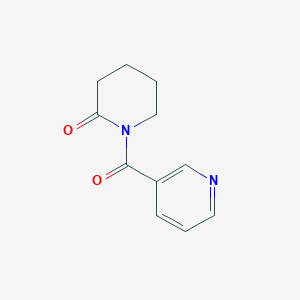
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)
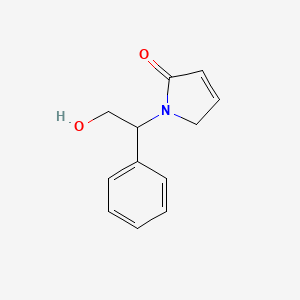
![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)

